molecular formula C10H8N2OS2 B5722375 Rhodanine, 3-benzylideneamino CAS No. 4992-28-3

Rhodanine, 3-benzylideneamino

Cat. No.: B5722375
CAS No.: 4992-28-3
M. Wt: 236.3 g/mol
InChI Key: JSDMGFHQRBMZJS-IZZDOVSWSA-N
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Description

Rhodanine, 3-benzylideneamino is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antidiabetic properties . The compound features a thiazolidine ring with a benzylideneamino group attached, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodanine, 3-benzylideneamino can be synthesized through a two-step reaction method. The first step involves the condensation of rhodanine with an aromatic aldehyde under basic conditions to form the Schiff base . The reaction typically occurs in an aqueous medium at room temperature, making it an environmentally friendly process .

Industrial Production Methods: Industrial production of rhodanine derivatives often employs green chemistry techniques. Methods such as microwave irradiation, ultrasonic irradiation, and solvent-free synthesis are used to enhance yield and reduce environmental impact .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(E)-benzylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS2/c13-9-7-15-10(14)12(9)11-6-8-4-2-1-3-5-8/h1-6H,7H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDMGFHQRBMZJS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=S)S1)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429638
Record name NSC231646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4992-28-3
Record name NSC231646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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